molecular formula C18H26N2O5S B12131618 Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B12131618
M. Wt: 382.5 g/mol
InChI Key: SGWMLXTVRJHXJB-UHFFFAOYSA-N
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Description

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction steps .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it might inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

IUPAC Name

dimethyl 5-[3-(azepan-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H26N2O5S/c1-12-14(17(22)24-2)16(26-15(12)18(23)25-3)19-13(21)8-11-20-9-6-4-5-7-10-20/h4-11H2,1-3H3,(H,19,21)

InChI Key

SGWMLXTVRJHXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCN2CCCCCC2)C(=O)OC

Origin of Product

United States

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